Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

CNS drug discovery blood-brain barrier permeability spirocyclic building blocks

This fully synthetic, sp³-rich screening compound (Fsp³ ≈0.53, MW 301.34) replaces planar, aromatic-rich motifs with a conformationally constrained 6,8-dioxa-2-azaspiro[3.5]nonane core. The benzofuran-2-carbonyl substituent engages π-stacking comparable to quinoline hinge-binders but with superior three-dimensionality for kinase programs. The 7,7-dimethyl group provides metabolic shielding critical for CNS candidates requiring extended half-life. A rational GABAA-focused screening library selection with established privileged-structure pharmacology.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1396888-84-8
Cat. No. B2652910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
CAS1396888-84-8
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)C3=CC4=CC=CC=C4O3)CO1)C
InChIInChI=1S/C17H19NO4/c1-16(2)20-10-17(11-21-16)8-18(9-17)15(19)14-7-12-5-3-4-6-13(12)22-14/h3-7H,8-11H2,1-2H3
InChIKeyVTBUCLURAUEPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (CAS 1396888-84-8): Procurement-Guide Baseline for This Spirocyclic-Benzofuran Building Block


Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a fully synthetic, sp³-rich spirocyclic building block (MW 301.34, C₁₇H₁₉NO₄) featuring a benzofuran-2-carbonyl substituent on a 6,8-dioxa-2-azaspiro[3.5]nonane scaffold [1]. The compound belongs to a class of conformationally constrained azaspirocycles increasingly adopted in medicinal chemistry to replace planar, aromatic-rich motifs and improve drug-like properties [2]. Commercially available from Life Chemicals and other screening-compound suppliers, it is positioned for early-stage drug discovery, high-throughput screening (HTS) library supplementation, and fragment-based lead generation [1].

Why Generic Substitution Fails for Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone: Structural and Physicochemical Differentiation Drivers


The 6,8-dioxa-2-azaspiro[3.5]nonane core creates a rigid, three-dimensional exit-vector geometry distinct from 1-oxa-7-azaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane scaffolds commonly used in FAAH and GPCR programs [1][2]. Changing the acyl substituent from benzofuran-2-carbonyl (target compound) to phenyl, thiophene, or adamantane analogs alters both the electron-density distribution and the hydrogen-bond-acceptor profile, which directly modulates target engagement and ADME properties [3]. Consequently, two compounds sharing the same spiro core but differing only in the appended (hetero)aryl-carbonyl group cannot be assumed bioequivalent in any screening cascade without explicit head-to-head comparator data.

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone: Quantitative Differentiation Guide Against Closest Analogs


Benzofuran-2-yl vs. 7-Methoxybenzofuran-2-yl Analog: MW and TPSA Differentiation for CNS Drug Design

The target compound (MW 301.34, no 7-methoxy substituent) and its 7-methoxybenzofuran analog (CAS 1396844-31-7, MW 331.37) differ by ~30 Da and exhibit divergent topological polar surface area values. The absence of the methoxy group reduces both MW and TPSA, positioning the target compound more favorably within the CNS MPO (Multiparameter Optimization) space—specifically, TPSA < 60 Ų and MW < 400 Da are established thresholds for passive CNS penetration [1]. The 7-methoxy analog exceeds these thresholds by a wider margin, making the target compound the preferred entry for CNS-targeted programs that require lower TPSA [2].

CNS drug discovery blood-brain barrier permeability spirocyclic building blocks

Spirocyclic Core vs. Planar Non-Spiro Analogs: Fsp³ and Solubility Advantage in Early Lead Optimization

Scientific reviews have established that introducing sp³-rich spirocyclic scaffolds like 6,8-dioxa-2-azaspiro[3.5]nonane increases the fraction of sp³-hybridized carbons (Fsp³), which disrupts crystal packing and enhances aqueous solubility relative to planar, aromatic-rich analogs [1]. A systematic analysis of azaspiro building blocks demonstrates that replacing a planar benzamide or biphenyl linker with a spiro-oxetane-azetidine motif can improve kinetic solubility by >10-fold [2]. While direct solubility data for this specific compound have not been published, the 6,8-dioxa substitution pattern provides two additional H-bond acceptors (ether oxygens) compared to simple azaspiro[3.5]nonane, which is predicted to further enhance aqueous solvation [3].

drug-like properties solubility enhancement Fsp³ optimization

H-Bond Acceptor Profile vs. Thiophene Carbonyl Analog: Target Engagement Selectivity Implications

The benzofuran-2-carbonyl group provides a network of two H-bond acceptors (furan oxygen and amide carbonyl) arranged in a fixed geometric relationship distinct from the thiophene-2-carbonyl analog (CAS not located but scaffold variant confirmed in spiro library listings). This difference is relevant because the benzofuran oxygen participates in both π-stacking and H-bond interactions, whereas thiophene sulfur is a much weaker H-bond acceptor. Literature precedent shows that benzofuran-2-carboxamide motifs achieve ~5–10-fold higher affinity for certain kinase and GPCR targets compared to thiophene-2-carboxamide counterparts when co-crystal structures reveal a key H-bond to the furan oxygen [1].

structure-activity relationship hydrogen bonding kinase inhibitor design

Metabolic Stability: Steric Shielding by 7,7-Dimethyl Group Compared to Unsubstituted 6,8-Dioxa Core

The 7,7-dimethyl substitution on the 6,8-dioxa ring introduces steric bulk flanking the spiro junction, which is predicted to shield metabolically labile positions from CYP450-mediated oxidation. This design principle is well-precedented: gem-dimethyl groups adjacent to ether oxygens reduce O-dealkylation rates in liver microsomes by factors of 3–10× compared to the unsubstituted parent scaffold [1]. The unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane scaffold (CAS 156720-75-1) lacks this steric shield and is expected to undergo faster oxidative metabolism .

metabolic stability CYP450 metabolism microsomal clearance

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone: Validated Research and Procurement Application Scenarios


CNS Drug Discovery: GABAA Receptor Modulator Lead Generation

The compound's favorable CNS MPO profile (MW < 310, TPSA ≈ 48 Ų, moderate LogP ~2.5) and the benzofuran moiety's established role in GABA receptor pharmacophores make it a rational choice for GABAA-focused screening libraries [1][2]. The 7,7-dimethyl group provides metabolic shielding, which is critical for CNS candidates requiring extended half-life.

Fragment-Based Lead Discovery: Three-Dimensional Fragment Library Expansion

With MW 301 and high Fsp³ (~0.53), this compound meets the physicochemical criteria for fragment-based screening (Rule of Three: MW < 300, though 301 is marginally above) while offering the spirocyclic three-dimensionality that increases hit novelty and IP differentiation compared to flat aromatic fragments [2]. The two ether oxygens in the core provide additional H-bond vectors that increase the probability of specific target engagement.

Kinase Inhibitor Scaffold Hopping: Replacing Planar Hinge-Binders

For kinase programs experiencing selectivity or solubility issues with traditional planar hinge-binders, this spirocyclic building block offers a conformationally constrained amide bioisostere that can occupy the hinge region while projecting substituents into unexplored vector space [3]. The benzofuran-2-carbonyl provides π-stacking capability comparable to a quinoline or isoquinoline hinge-binder but with greater three-dimensionality.

Anti-Inflammatory Drug Discovery: NF-κB Pathway Modulation

Computational predictions have identified this compound as a potential NF-κB signaling pathway modulator [1]. The benzofuran scaffold is a known privileged structure for anti-inflammatory activity, and the spirocyclic core may reduce off-target promiscuity compared to non-spiro benzofuran derivatives.

Quote Request

Request a Quote for Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.